N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and methoxyphenyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a methoxyphenyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common reducing agents.
Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Methoxyphenyl aldehydes or acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also be used in the design of new drugs targeting specific biological pathways.
Medicine
Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole ring and methoxyphenyl groups contribute to the overall binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(2-methoxy-2-(2-methylphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-14(21-3)12-6-4-5-7-13(12)20-2/h4-8,10,14,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFINFNPGUHDDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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